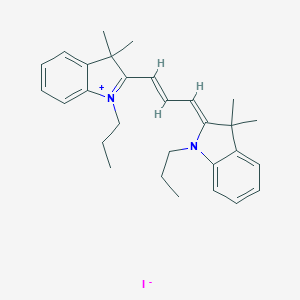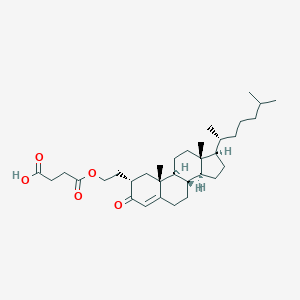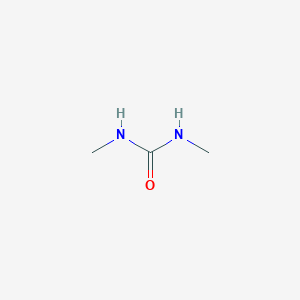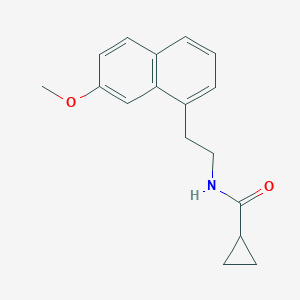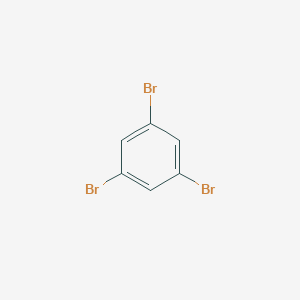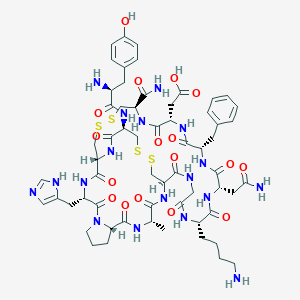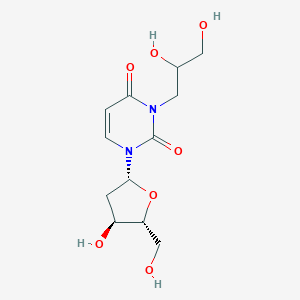
3-(2,3-Dihydroxypropyl)deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydroxypropyl)deoxyuridine, also known as DHU, is a modified nucleoside that has been extensively studied due to its potential applications in scientific research. DHU is a derivative of deoxyuridine, a nucleoside that is commonly found in DNA. DHU is synthesized through a multistep process that involves the modification of the deoxyuridine molecule.
Wirkmechanismus
3-(2,3-Dihydroxypropyl)deoxyuridine exerts its inhibitory effect on thymidylate synthase by binding to the enzyme's active site and preventing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This results in the depletion of the pool of deoxythymidine monophosphate, which is essential for DNA synthesis.
Biochemische Und Physiologische Effekte
3-(2,3-Dihydroxypropyl)deoxyuridine has been shown to have potent antitumor activity in vitro and in vivo. This is due to its ability to inhibit thymidylate synthase, which is overexpressed in many types of cancer. 3-(2,3-Dihydroxypropyl)deoxyuridine has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,3-Dihydroxypropyl)deoxyuridine has several advantages for use in lab experiments. It is a potent inhibitor of thymidylate synthase, which makes it a valuable tool for studying the role of thymidylate synthase in DNA replication and repair. 3-(2,3-Dihydroxypropyl)deoxyuridine is also relatively easy to synthesize and has a long shelf life. However, 3-(2,3-Dihydroxypropyl)deoxyuridine has some limitations. It is a relatively expensive reagent, which may limit its use in some labs. 3-(2,3-Dihydroxypropyl)deoxyuridine is also not very soluble in water, which may make it difficult to use in some experimental systems.
Zukünftige Richtungen
There are several future directions for research on 3-(2,3-Dihydroxypropyl)deoxyuridine. One area of research is the development of new analogs of 3-(2,3-Dihydroxypropyl)deoxyuridine with improved potency and selectivity for thymidylate synthase. Another area of research is the development of new methods for delivering 3-(2,3-Dihydroxypropyl)deoxyuridine to cancer cells, which may improve its antitumor activity. Finally, 3-(2,3-Dihydroxypropyl)deoxyuridine may have potential applications in the treatment of viral infections, as it has been shown to inhibit the replication of some viruses.
Synthesemethoden
The synthesis of 3-(2,3-Dihydroxypropyl)deoxyuridine involves the modification of the deoxyuridine molecule through a series of chemical reactions. The first step involves the conversion of deoxyuridine to 5-iodo-2'-deoxyuridine through the reaction with iodine. This is followed by the reaction of 5-iodo-2'-deoxyuridine with propylene oxide to form 3-(2-hydroxypropyl)-5-iodo-2'-deoxyuridine. Finally, the 3-(2-hydroxypropyl)-5-iodo-2'-deoxyuridine is treated with sodium borohydride to form 3-(2,3-Dihydroxypropyl)deoxyuridine.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydroxypropyl)deoxyuridine has been extensively studied for its potential applications in scientific research. 3-(2,3-Dihydroxypropyl)deoxyuridine is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis. This makes 3-(2,3-Dihydroxypropyl)deoxyuridine a valuable tool for studying the role of thymidylate synthase in DNA replication and repair. 3-(2,3-Dihydroxypropyl)deoxyuridine has also been used as a probe for studying the structure and function of DNA polymerases.
Eigenschaften
CAS-Nummer |
126863-75-0 |
|---|---|
Produktname |
3-(2,3-Dihydroxypropyl)deoxyuridine |
Molekularformel |
C12H18N2O7 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
3-(2,3-dihydroxypropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O7/c15-5-7(17)4-14-10(19)1-2-13(12(14)20)11-3-8(18)9(6-16)21-11/h1-2,7-9,11,15-18H,3-6H2/t7?,8-,9+,11+/m0/s1 |
InChI-Schlüssel |
DWZKAGKLTBJHSX-XZPXGOKESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O |
SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O |
Synonyme |
3-(2,3-dihydroxypropyl)deoxyuridine 3-DHP-dUrd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11H-Benzo[a]fluorene](/img/structure/B165204.png)
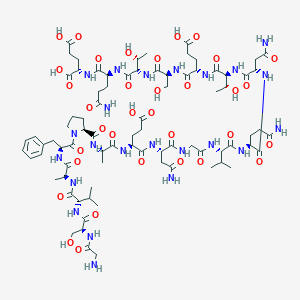
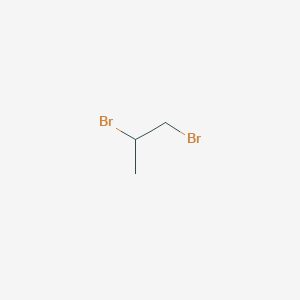
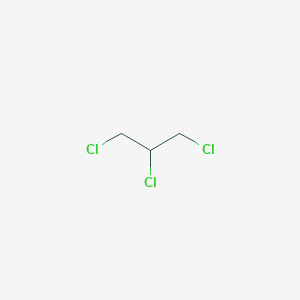
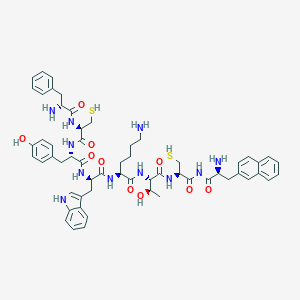
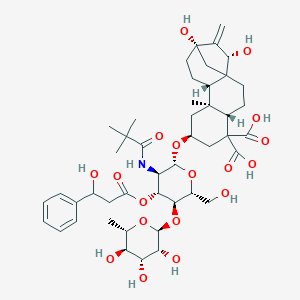
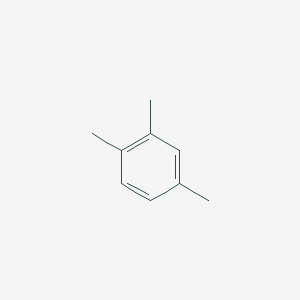
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
